Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine

Catalog No.
S6606376
CAS No.
179055-57-3
M.F
C17H23N3
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine

CAS Number

179055-57-3

Product Name

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]cycloheptanamine

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C17H23N3/c1-2-4-6-16(5-3-1)19-13-15-7-9-17(10-8-15)20-12-11-18-14-20/h7-12,14,16,19H,1-6,13H2

InChI Key

YQEJCVWTFHXOIS-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CN=C3

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine is a chemical compound characterized by the presence of a cycloheptyl group linked to a benzylamine moiety that features an imidazole ring. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's biological activity and potential therapeutic applications. This compound can be classified within the broader category of imidazole derivatives, which are known for their diverse pharmacological properties.

There is no current information regarding the specific mechanism of action of CIBA. However, considering the presence of an imidazole ring, it might have interactions with enzymes or receptors containing histidine residues due to structural similarity [].

Information on the safety profile of CIBA is limited. Similar compounds containing imidazole rings can exhibit various toxicities depending on the structure []. Further research is needed to determine the specific hazards associated with CIBA.

, including:

  • Oxidation: The imidazole ring can be oxidized to form various derivatives, potentially enhancing its biological activity.
  • Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of secondary or tertiary amines.
  • Substitution Reactions: The amine group in the benzylamine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

These reactions are significant for modifying the compound's structure to optimize its pharmacological properties.

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine exhibits notable biological activity, particularly in medicinal chemistry. Its structure allows it to interact with various molecular targets, including enzymes and receptors. The imidazole ring's ability to engage in hydrogen bonding and π-π stacking interactions enhances its potential as a therapeutic agent. Research indicates that compounds containing imidazole moieties often demonstrate anticancer, anti-inflammatory, and antimicrobial activities .

The synthesis of Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine typically involves several key steps:

  • Formation of the Benzylamine Intermediate: This is achieved by reacting 4-imidazol-1-yl-benzaldehyde with cycloheptylamine in the presence of a suitable reducing agent.
  • Cycloheptylation: The benzylamine intermediate is then subjected to cycloheptylation using cycloheptyl bromide and a base like potassium carbonate in an aprotic solvent such as dimethylformamide.

These methods allow for the efficient construction of the target compound while maintaining high yields and purity.

Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research: It can be used as a tool compound in biological studies to investigate the mechanisms of action of imidazole derivatives.

Studies focusing on the interaction of Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine with biological targets have shown that it can modulate enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic profile. For instance, research has demonstrated that imidazole derivatives can affect tubulin polymerization, which is vital in cancer treatment strategies .

Several compounds share structural similarities with Cycloheptyl-(4-imidazol-1-yl-benzyl)-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Cyclohexyl-(4-imidazol-1-yl-benzyl)-amineSimilar cycloalkane and imidazole structureMay exhibit different binding affinities due to cyclohexane rigidity
2-Methylimidazole DerivativesImidazole core with additional methyl groupEnhanced solubility and altered pharmacokinetics
Benzyl-(4-imidazol-1-yl)-amineLacks cycloheptyl groupSimpler structure may lead to different biological activities

These compounds illustrate variations in structural features that can influence their pharmacological properties and biological activities.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

269.189197746 g/mol

Monoisotopic Mass

269.189197746 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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